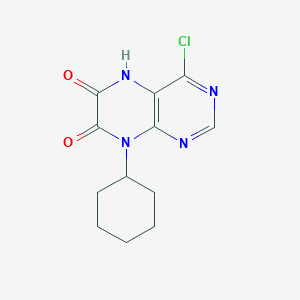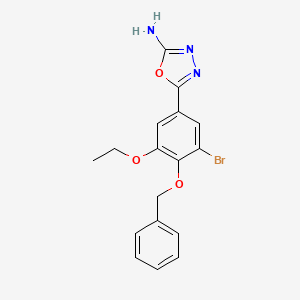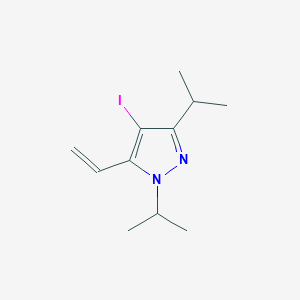
5-Hydroxypyridine-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxypyridine-3,4-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its hydroxyl group at the 5-position and carboxyl groups at the 3- and 4-positions. It is a significant intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyridine-3,4-dicarboxylic acid typically involves multi-step processes. One method starts with 4-acetyl-5-methyloxazole, which undergoes a series of reactions including cyclization and oxidation to yield the desired compound . Another approach involves the Diels-Alder reaction followed by aromatization to form the hydroxypyridine ring .
Industrial Production Methods: Industrial production often employs the Kondrat’eva approach, which combines a Diels-Alder reaction with subsequent aromatization. This method is favored for its efficiency in producing high yields of the compound .
化学反应分析
Types of Reactions: 5-Hydroxypyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms various substituted pyridine derivatives.
科学研究应用
5-Hydroxypyridine-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 5-hydroxypyridine-3,4-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a precursor to pyridoxine, which is involved in amino acid metabolism and neurotransmitter synthesis. The compound’s hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and coordination with metal ions, influencing its reactivity and interactions .
相似化合物的比较
- Pyridine-2,3-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
- Pyridine-2,4-dicarboxylic acid
Comparison: 5-Hydroxypyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound is a key intermediate in the synthesis of vitamin B6, highlighting its importance in both biological and industrial contexts .
属性
CAS 编号 |
17285-97-1 |
|---|---|
分子式 |
C7H5NO5 |
分子量 |
183.12 g/mol |
IUPAC 名称 |
5-hydroxypyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-4-2-8-1-3(6(10)11)5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
InChI 键 |
MWCYBLDGNMZDTG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)







![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)

